

5-Chloro-2-methoxy-3-nitropyridine chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methoxy-3-nitropyridine

Cat. No.: B1361745

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-2-methoxy-3-nitropyridine**

Abstract

5-Chloro-2-methoxy-3-nitropyridine is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, methoxy, and nitro groups on the pyridine core imparts a versatile reactivity profile, establishing it as a crucial intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications in research and drug development.

Chemical Structure and Properties

5-Chloro-2-methoxy-3-nitropyridine is an aromatic heterocyclic compound. The pyridine ring is substituted with a chlorine atom at position 5, a methoxy group at position 2, and a nitro group at position 3. This substitution pattern is critical to its chemical behavior, particularly in nucleophilic aromatic substitution and reduction reactions.

Table 1: Physicochemical Properties of **5-Chloro-2-methoxy-3-nitropyridine**

Property	Value
IUPAC Name	5-chloro-2-methoxy-3-nitropyridine
CAS Number	22353-52-2 [1]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₃
Molecular Weight	188.57 g/mol [2] [3]
Appearance	Off-white to pale yellow crystalline powder
Melting Point	78-80 °C
Solubility	Soluble in methanol, acetone, and methylene chloride. Insoluble in water.

Synthesis and Experimental Protocols

The synthesis of **5-Chloro-2-methoxy-3-nitropyridine** is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity and high yield. A common synthetic route starts from 2-amino-5-chloropyridine.

Experimental Protocol: A Generalized Synthesis Route

Step 1: Nitration of 2-Amino-5-chloropyridine

- Materials: 2-Amino-5-chloropyridine, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).
- Procedure:
 - In a reaction vessel equipped with a stirrer and cooling bath, slowly add 2-amino-5-chloropyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.
 - Once dissolution is complete, cool the mixture to 0-5°C.
 - Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Work-up:
 - Carefully pour the reaction mixture onto crushed ice.
 - Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product, 2-amino-5-chloro-3-nitropyridine.
 - Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Diazotization and Hydrolysis to form 5-Chloro-2-hydroxy-3-nitropyridine

- Materials: 2-amino-5-chloro-3-nitropyridine, hydrochloric acid (HCl), sodium nitrite (NaNO₂), water.
- Procedure:
 - Suspend the 2-amino-5-chloro-3-nitropyridine from the previous step in an aqueous solution of hydrochloric acid.
 - Cool the suspension to 0-5°C.
 - Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.
 - After the addition, gently warm the mixture and hold at an elevated temperature (e.g., 50-60°C) to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.
- Work-up:
 - Cool the reaction mixture to room temperature to allow the product, 5-Chloro-2-hydroxy-3-nitropyridine, to precipitate.
 - Filter the solid, wash thoroughly with water, and dry. The product has a melting point of 232-236 °C.

Step 3: Methylation to form **5-Chloro-2-methoxy-3-nitropyridine**

- Materials: 5-Chloro-2-hydroxy-3-nitropyridine, a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetone).
- Procedure:
 - Dissolve or suspend 5-Chloro-2-hydroxy-3-nitropyridine in the chosen solvent.
 - Add the base portion-wise at room temperature.
 - Add the methylating agent dropwise, maintaining the temperature.
 - Stir the reaction at room temperature or with gentle heating until completion.
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Extract the product into an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **5-Chloro-2-methoxy-3-nitropyridine**.

Applications in Research and Drug Development

5-Chloro-2-methoxy-3-nitropyridine serves as a versatile building block in medicinal and agricultural chemistry.^{[4][5]} The functional groups on the pyridine ring provide multiple reaction sites for constructing more complex molecular architectures.

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the chlorine atom at the 5-position for nucleophilic substitution, allowing for the introduction of various nucleophiles (e.g., amines, thiols).

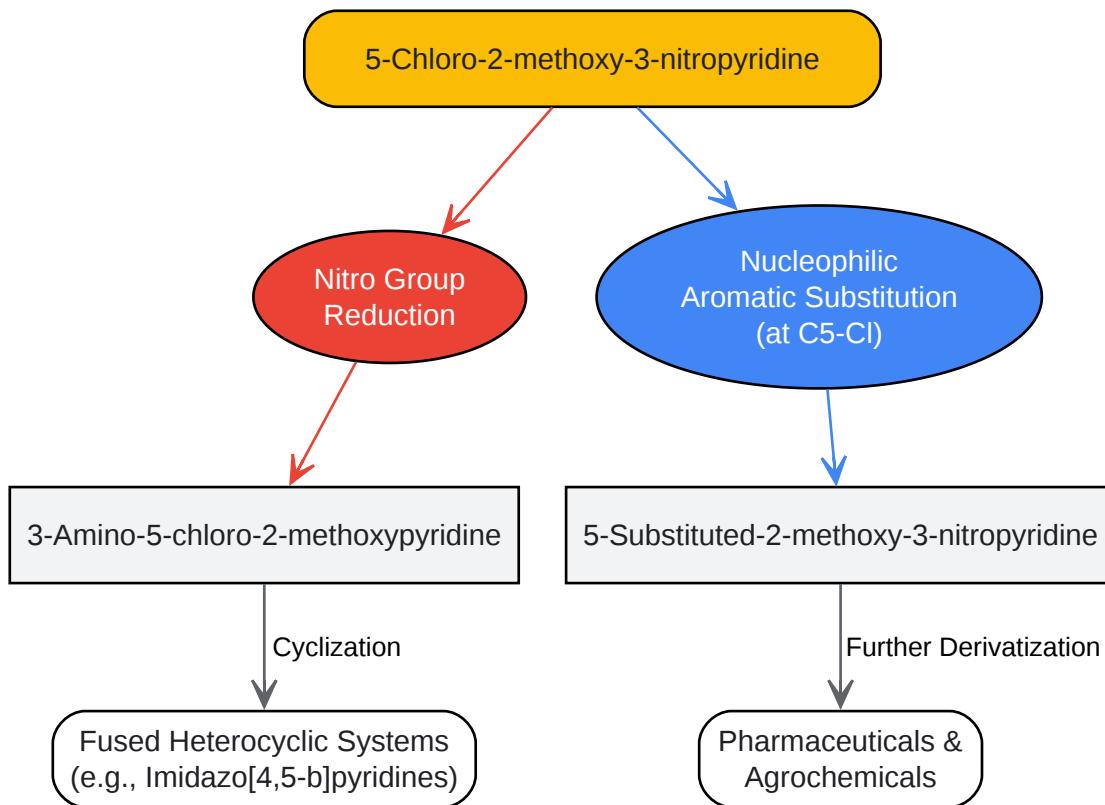
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl_2 , $\text{H}_2/\text{Pd-C}$). This resulting 3-amino-5-chloro-2-methoxypyridine is a valuable intermediate for synthesizing fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent in many pharmacologically active compounds.
- Precursor for Bioactive Molecules: Nitropyridine derivatives are used as precursors in the synthesis of a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.^[6] They are key starting materials for insecticides and compounds with antimalarial activity.^[6]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of **5-Chloro-2-methoxy-3-nitropyridine**.

Table 2: Spectroscopic Data Summary

Technique	Characteristic Data
^1H NMR	Expected signals for two aromatic protons on the pyridine ring and a singlet for the methoxy group protons (-OCH ₃).
^{13}C NMR	Expected signals corresponding to the five unique carbon atoms of the pyridine ring and one for the methoxy group carbon.
IR Spectroscopy	Characteristic absorption bands for C-Cl, C-O (ether), and asymmetric/symmetric N-O stretching of the nitro group.
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the exact mass of the molecule (C ₆ H ₅ ClN ₂ O ₃).


Workflow and Logical Diagrams

The following diagrams illustrate the synthesis and application pathways for **5-Chloro-2-methoxy-3-nitropyridine**.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for **5-Chloro-2-methoxy-3-nitropyridine**.

[Click to download full resolution via product page](#)

Key reactivity pathways and applications of the core compound.

Safety and Handling

5-Chloro-2-methoxy-3-nitropyridine should be handled with care in a well-ventilated area or fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and

a lab coat, should be worn. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 22353-52-2|5-Chloro-2-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-3-methoxy-5-nitropyridine | C6H5CIN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5CIN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Chloro-2-methoxy-3-nitropyridine chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361745#5-chloro-2-methoxy-3-nitropyridine-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com